molecular formula C10H14O B164338 6-Methyl-1-prop-2-ynoxycyclohexene CAS No. 127938-88-9

6-Methyl-1-prop-2-ynoxycyclohexene

Cat. No.: B164338
CAS No.: 127938-88-9
M. Wt: 150.22 g/mol
InChI Key: HYNNGILXEDNSQY-UHFFFAOYSA-N
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Description

6-Methyl-1-prop-2-ynoxycyclohexene (C₁₀H₁₂O) is a substituted cyclohexene derivative characterized by a methyl group at the 6-position and a propargyloxy (-O-CH₂-C≡CH) group at the 1-position of the cyclohexene ring. This compound is part of a broader class of functionalized cyclohexenes, which are explored for applications in pharmaceutical intermediates, polymer chemistry, and materials science due to their structural versatility .

Properties

CAS No.

127938-88-9

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

6-methyl-1-prop-2-ynoxycyclohexene

InChI

InChI=1S/C10H14O/c1-3-8-11-10-7-5-4-6-9(10)2/h1,7,9H,4-6,8H2,2H3

InChI Key

HYNNGILXEDNSQY-UHFFFAOYSA-N

SMILES

CC1CCCC=C1OCC#C

Canonical SMILES

CC1CCCC=C1OCC#C

Synonyms

Cyclohexene, 6-methyl-1-(2-propynyloxy)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on structural analogs of 6-methyl-1-prop-2-ynoxycyclohexene, emphasizing functional group variations, reactivity, and applications.

Table 1: Key Features of 6-Methyl-1-prop-2-ynoxycyclohexene and Analogous Compounds

Compound Name Molecular Formula Key Functional Groups Reactivity & Applications
6-Methyl-1-prop-2-ynoxycyclohexene C₁₀H₁₂O Propargyloxy, methyl High reactivity in click chemistry; potential pharmaceutical intermediate
3-Methylcyclohexenone C₇H₁₀O Ketone, methyl Base structure for Diels-Alder reactions; limited bioactivity
4-Acetylcyclohexene C₈H₁₄O Acetyl, methyl Enhanced biological activity due to acetyl group
Methyl 6-oxocyclohex-1-ene-1-carboxylate C₉H₁₂O₃ Ester, ketone Intermediate in polymer synthesis; ester hydrolysis applications
6-Methoxy-1-methyl-4-isopropylcyclohexene C₁₁H₂₀O Methoxy, isopropyl, methyl Electron-donating methoxy group; lower reactivity
6-Bromo-1-fluorocyclohexene C₆H₈BrF Halogens (Br, F) Halogen-mediated substitution reactions

Functional Group Influence on Reactivity

  • Propargyloxy vs. Methoxy/Acetyl: The propargyloxy group in 6-methyl-1-prop-2-ynoxycyclohexene enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), a feature absent in methoxy or acetyl-substituted analogs. This makes it valuable for bioconjugation and polymer crosslinking .
  • Halogen vs. Alkyl Substituents : Halogenated analogs (e.g., 6-bromo-1-fluorocyclohexene) undergo nucleophilic substitution, whereas methyl or isopropyl groups in similar compounds primarily influence steric effects and lipophilicity .

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